1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone
Description
Properties
CAS No. |
112390-32-6 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1-(4-acetyl-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O2S/c1-3(9)5-6(4(2)10)8-11-7-5/h1-2H3 |
InChI Key |
RBAXJPAHIVZGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NSN=C1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
1,2,5-Thiadiazole Derivatives :
- [1,2,5]Thiadiazolo[3,4-f][1,10]phenanthroline (tdap) : A fused-ring system combining thiadiazole with phenanthroline. This structure facilitates strong S···S and S···N interactions, enabling multidimensional crystal networks. Its extended conjugation enhances coordination with transition metals (e.g., iron complexes showing spin-crossover transitions) .
- 1,2,5-Thiadiazole 1,1-Dioxide (tdapO₂) : Oxidation of the sulfur atom introduces two oxygen atoms, increasing electron-accepting capacity. TdapO₂ forms stable radical anions with tunable magnetic properties (antiferromagnetic to ferromagnetic coupling) .
- 1,3,4-Thiadiazole Derivatives: Compounds like 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole exhibit antimicrobial activity due to nitro and pyrazole substituents. Their planar structures facilitate π-π stacking, critical for biological interactions .
Substituent Effects
- In contrast, tdapO₂’s 1,1-dioxide group stabilizes radical anions, enabling unique magnetic behaviors absent in non-oxidized thiadiazoles .
- Fused vs. Non-Fused Systems: Fused systems (e.g., tdap) exhibit stronger intermolecular interactions and thermal stability due to extended π-conjugation. Non-fused derivatives like the target compound may prioritize solubility and synthetic accessibility .
Electronic and Physical Properties
Electronic Effects
- This could enhance its utility in charge-transfer complexes or n-type semiconductors .
- Coordination Chemistry : Unlike tdap, which forms spin-crossover iron complexes, the acetyl groups may sterically hinder metal coordination, redirecting applications toward organic electronics .
Magnetic and Optical Properties
- Radical Stability : TdapO₂’s radical anions exhibit magnetic coupling constants (J = −320 K to +24 K), whereas the target compound’s lack of oxygen may limit radical formation .
- Photovoltaic Potential: Benzo[c][1,2,5]thiadiazole polymers (e.g., PCDTBT) achieve power conversion efficiencies >7% in solar cells. The acetyl-substituted thiadiazole could modify HOMO-LUMO levels for tailored bandgaps .
Materials Science
- Photovoltaics : Acetyl groups may improve solubility and film morphology in organic photovoltaics, similar to octyloxy-substituted PCDTBT-8 .
- Magnetic Materials: While tdapO₂ enables tunable magnetism, the target compound’s non-oxidized structure may favor conductive over magnetic properties .
Pharmaceuticals
- Antimicrobial Activity : 1,3,4-Thiadiazoles with nitro groups show efficacy against E. coli and C. albicans. The target compound’s acetyl groups could modulate bioavailability or target specificity .
Data Table: Comparative Analysis of Thiadiazole Derivatives
| Compound | Core Structure | Key Substituents | Key Properties | Applications | References |
|---|---|---|---|---|---|
| 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone | 1,2,5-Thiadiazole | Acetyl groups | High electron deficiency, solubility | Organic electronics | [3, 9] |
| [1,2,5]Thiadiazolo[3,4-f]phenanthroline (tdap) | Fused thiadiazole | Phenanthroline | Spin-crossover transitions, S···S interactions | Magnetic materials | [3] |
| TdapO₂ | 1,2,5-Thiadiazole 1,1-dioxide | Oxygen atoms | Stable radical anions, magnetic tunability | Radical-based materials | [5] |
| 1,3,4-Thiadiazole derivatives | 1,3,4-Thiadiazole | Nitro, pyrazole | Antimicrobial activity, π-π stacking | Pharmaceuticals | [4] |
Q & A
Q. What are the established synthetic routes for 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone, and what challenges are commonly encountered?
The synthesis typically involves multi-step organic reactions, such as condensation of thiadiazole precursors with ketone derivatives. For example, refluxing a thioacylating agent with a diethyl ketone in ethanol, followed by crystallization, is a common approach. Challenges include the scarcity of starting thioacylating agents (e.g., phosphorus pentasulfide derivatives), which require specialized preparation . Side reactions, such as incomplete cyclization or oxidation of the thiadiazole ring, may reduce yields. Purification via column chromatography or recrystallization (e.g., using dimethylformamide) is critical to isolate the product .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the thiadiazole ring structure and ketone substituents.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving the crystal structure and confirming regiochemistry .
- FT-IR : Identification of carbonyl (C=O) stretching vibrations (~1700 cm) and thiadiazole ring vibrations .
Always cross-reference data with PubChem or ChemIDplus entries for validation .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- First-aid measures : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested or inhaled .
- Waste disposal : Follow institutional guidelines for hazardous organic waste due to potential sulfur-containing byproducts .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone using computational or experimental design?
- Design of Experiments (DoE) : Apply factorial design to test variables like reaction time, temperature, and solvent polarity. For example, a 2 factorial design can identify optimal reflux conditions in ethanol vs. DMSO .
- AI-driven simulations : Use tools like COMSOL Multiphysics to model reaction kinetics and predict side-product formation. Machine learning can recommend solvent-catalyst combinations to enhance yield .
- In situ monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation and adjust conditions dynamically .
Q. How should contradictory data in literature (e.g., conflicting reaction yields or spectral data) be addressed?
- Controlled replication : Repeat experiments under reported conditions while controlling variables (e.g., reagent purity, moisture levels).
- Meta-analysis : Compare datasets from PubChem, ChemIDplus, and peer-reviewed journals to identify outliers or methodological discrepancies .
- Computational validation : Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results .
Q. What methodologies are recommended for studying the biological activity of this compound?
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC values against target enzymes (e.g., kinases or proteases) .
- Cellular toxicity screening : Perform MTT assays on cell lines to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .
- Molecular docking : Simulate interactions with biological targets (e.g., proteins from the PDB database) to rationalize activity and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
